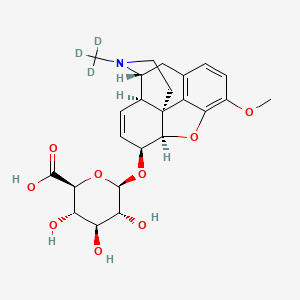
Codeine-D3 6-beta-D-Glucuronide
描述
Codeine-D3 6-beta-D-Glucuronide: is a deuterated form of codeine-6-beta-D-glucuronide, which is a major urinary metabolite of codeine. Codeine is an opiate commonly used as an antitussive and analgesic for the management of mild pain. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of codeine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Codeine-D3 6-beta-D-Glucuronide involves the glucuronidation of deuterated codeine. The process typically includes the following steps:
Deuteration of Codeine: Codeine is first deuterated to produce Codeine-D3.
Glucuronidation: The deuterated codeine is then conjugated with glucuronic acid using the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of codeine are deuterated.
Enzymatic Glucuronidation: The deuterated codeine is then subjected to enzymatic glucuronidation using UGT2B7 in a controlled environment to ensure high yield and purity.
化学反应分析
Types of Reactions: Codeine-D3 6-beta-D-Glucuronide primarily undergoes:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: This involves the replacement of one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Chemistry: Codeine-D3 6-beta-D-Glucuronide is used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of codeine and its metabolites in biological samples .
Biology: In biological research, it is used to study the metabolism and pharmacokinetics of codeine in various organisms. This helps in understanding how codeine is processed in the body and the role of its metabolites .
Medicine: In medical research, this compound is used to investigate the efficacy and safety of codeine-based medications. It helps in identifying potential drug interactions and adverse effects .
Industry: In the pharmaceutical industry, it is used in the development and quality control of codeine-based drugs. It ensures the consistency and safety of these medications .
作用机制
Codeine-D3 6-beta-D-Glucuronide exerts its effects through the following mechanisms:
相似化合物的比较
Codeine-6-beta-D-Glucuronide: The non-deuterated form, which is also a major metabolite of codeine.
Morphine-6-beta-D-Glucuronide: Another glucuronide metabolite, but of morphine, with similar analgesic properties.
Dihydrocodeine-6-beta-D-Glucuronide: A glucuronide metabolite of dihydrocodeine, used for similar research purposes.
Uniqueness: Codeine-D3 6-beta-D-Glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing detailed insights into the metabolism and distribution of codeine .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOYRJXPDBPM-OIBMRVOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


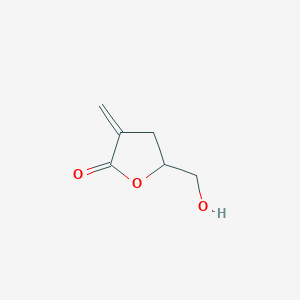
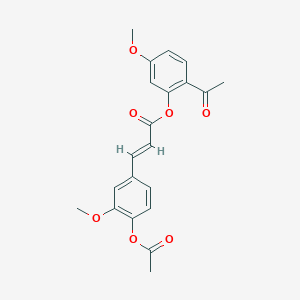
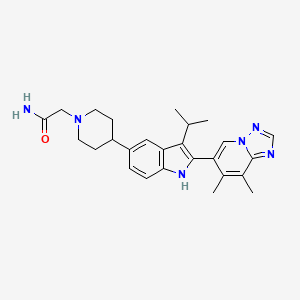
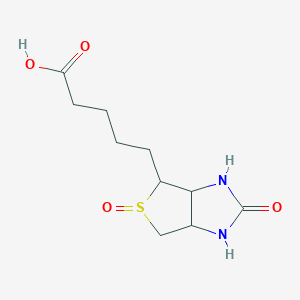

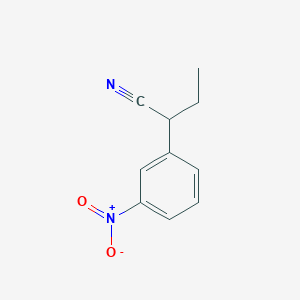
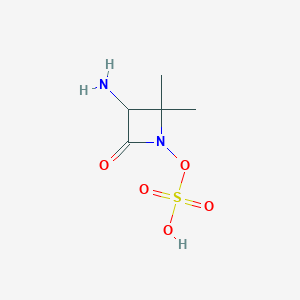
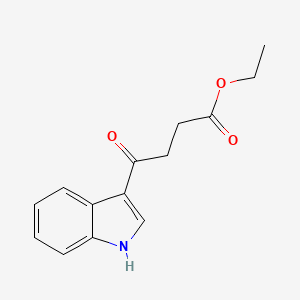
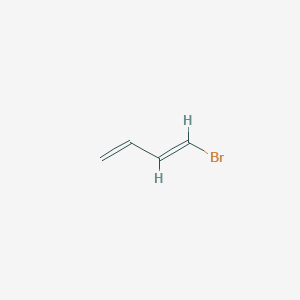

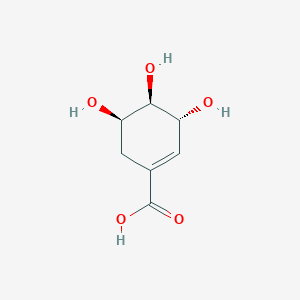
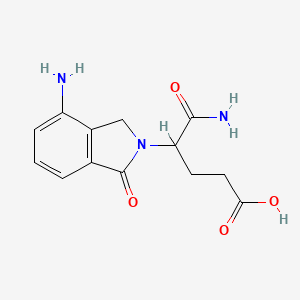
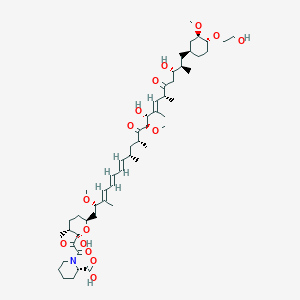
![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)
